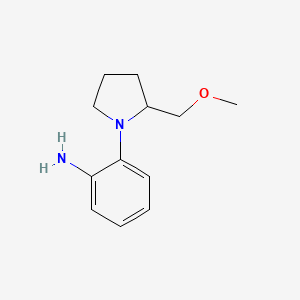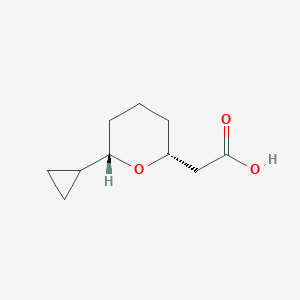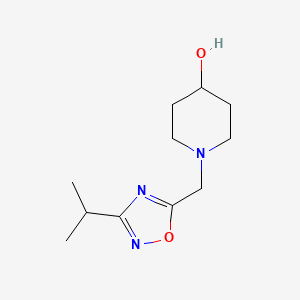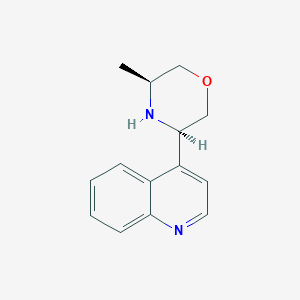
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexanol moiety linked to a 2-methylpyridin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol typically involves the reaction of 2-methylpyridin-3-ol with cyclohexanone in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Catalyst: Palladium on carbon or other suitable transition metal catalysts
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the synthesis process.
化学反応の分析
Types of Reactions: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
類似化合物との比較
- 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol
- 2-Cyclohexen-1-ol, 3-methyl-
- 1,4-Dihydropyridine derivatives
Uniqueness: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol moiety with a pyridinyl group makes it a versatile compound for various applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
1-[(2-methylpyridin-3-yl)oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-11-12(6-5-9-14-11)16-10-13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8,10H2,1H3 |
InChIキー |
CQGINLIIHGNZIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)OCC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
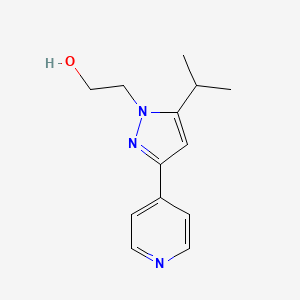
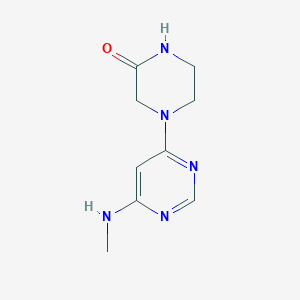


![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)

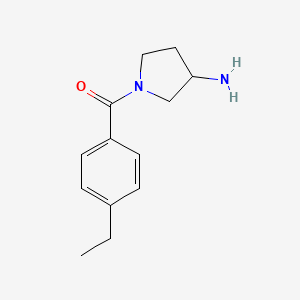
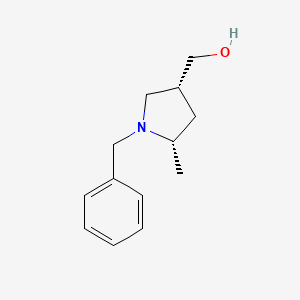
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
